KDM4-IN-3

Epigenetics Enzymology Chemical Biology

Buy KDM4-IN-3 (Compound 15), a cell-permeable, structurally validated pan-inhibitor of KDM4 and KDM5 demethylases (IC50=83 nM KDM4B, 12 nM KDM5B). Its co-crystal structure (PDB 5F2S) guides rational drug design. Ideal for prostate cancer studies, with GI50 ~8 µM in LNCaP cells and a robust H3K9me3 PD marker. Offers a moderate potency profile for dose-response and synergy assays, bridging selective (QC6352) and pan-inhibitors.

Molecular Formula C17H14N4O
Molecular Weight 290.32 g/mol
Cat. No. B12423353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKDM4-IN-3
Molecular FormulaC17H14N4O
Molecular Weight290.32 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3N2)C4=CC=CC=C4
InChIInChI=1S/C17H14N4O/c1-11-15(12-7-3-2-4-8-12)16(22)21(20-11)17-18-13-9-5-6-10-14(13)19-17/h2-10,20H,1H3,(H,18,19)
InChIKeyYNQAUNMBAVKOIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KDM4-IN-3: A Structurally Validated, Sub-Micromolar Pan-KDM4 Inhibitor for Epigenetic Research


KDM4-IN-3, also known as Compound 15, is a cell-permeable small-molecule inhibitor targeting the KDM4 (JMJD2) family of histone lysine demethylases [1]. It is a representative of the N-substituted 4-(pyridin-2-yl)thiazole-2-amine chemical series, whose binding mode to KDM4A has been confirmed by X-ray crystallography [2]. KDM4-IN-3 functions as a pan-inhibitor of the KDM4 subfamily and also exhibits cross-reactivity against KDM5 and KDM3 family members, providing a specific profile distinct from more selective chemical probes [3].

Why KDM4-IN-3 Cannot Be Replaced by Other In-Class Demethylase Inhibitors


Substitution among KDM4 inhibitors is not scientifically valid due to significant differences in isoform selectivity, mechanism of action, and cellular potency. For instance, JIB-04 is a pan-selective Jumonji inhibitor with a unique, non-competitive mechanism, exhibiting IC50 values ranging from 230 nM to 1100 nM across KDM4 isoforms, and is not a direct functional analog of KDM4-IN-3 . Conversely, QC6352 demonstrates high selectivity for the KDM4 family but with far greater potency (IC50 values of 35-104 nM) [1]. ML324 (IC50 ~920 nM for KDM4) offers a similar potency range but lacks the extensive structural characterization available for KDM4-IN-3 . Therefore, KDM4-IN-3 occupies a specific niche with its well-characterized binding mode, intermediate potency profile, and established cross-family activity, making it unsuitable for direct replacement by more potent, selective probes (QC6352), pan-inhibitors with different mechanisms (JIB-04), or less characterized analogs (ML324).

KDM4-IN-3 Differentiation: Quantified Performance Against Key Comparators


Biochemical Potency Profile: Intermediate Affinity for KDM4A/B Isoforms

In biochemical AlphaScreen assays against KDM4B, KDM4-IN-3 (Compound 15) demonstrates an IC50 of 83 nM, positioning it as a moderately potent inhibitor. This is significantly less potent than the high-affinity probe QC6352 (IC50 = 56 nM for KDM4B) but substantially more potent than the pan-inhibitor JIB-04 (IC50 = 435 nM for KDM4B) and the earlier-generation inhibitor NSC636819 (IC50 = 9.3 µM). This intermediate potency profile is valuable for dose-response studies requiring a broader dynamic range. [1] [2]

Epigenetics Enzymology Chemical Biology

Cellular Anti-Proliferative Activity: Comparable Efficacy to a Clinically Relevant Pan-KDM4 Inhibitor

KDM4-IN-3 demonstrates potent, low micromolar anti-proliferative activity in prostate cancer cell lines. It kills LNCaP cells with a GI50 of approximately 8 µM. This cellular potency is directly comparable to that of TACH101, a clinical-stage pan-KDM4 inhibitor, which also shows efficacy in the low micromolar range against various cancer cell lines. Both compounds also share a similar mechanism, increasing the H3K9me3 mark. [1]

Cancer Biology Cell Viability Epigenetics

Isoform Selectivity Profile: Cross-Family Activity Distinguishes it from KDM4-Specific Probes

KDM4-IN-3 is a pan-inhibitor with significant off-target activity against the KDM5 and KDM3 families (e.g., IC50 = 12 nM for KDM5B, 57 nM for KDM3A). This is in stark contrast to the high-quality chemical probe QC6352, which is designed for KDM4 family selectivity and shows >10-fold selectivity over KDM5B (IC50 = 750 nM). The cross-family activity of KDM4-IN-3 must be a key consideration for experimental design. [1] [2]

Drug Discovery Selectivity Profiling Epigenetics

Structural Binding Mode: Validated by X-Ray Crystallography Unlike Earlier Probes

The binding mode of KDM4-IN-3 to KDM4A has been unequivocally validated by X-ray crystallography (PDB ID: 5F2S), revealing bidentate coordination to the catalytic Fe(II) ion and specific interactions with active site residues. In contrast, the binding mode of the commonly used inhibitor ML324 has not been similarly characterized at high resolution, making KDM4-IN-3 a more reliable tool for structure-based drug design and structure-activity relationship (SAR) studies. [1]

Structural Biology Medicinal Chemistry Epigenetics

Optimal Scientific and Preclinical Scenarios for KDM4-IN-3 Use


Target Validation in Prostate Cancer Models

Use KDM4-IN-3 as a chemical tool to validate KDM4 inhibition as a therapeutic strategy in prostate cancer. Its potent, low micromolar GI50 in LNCaP cells (~8 µM), comparable to the clinical-stage inhibitor TACH101, makes it an ideal starting point for in vitro and in vivo preclinical studies. KDM4-IN-3 treatment increases cellular H3K9me3 abundance, providing a robust pharmacodynamic marker.

Structure-Activity Relationship (SAR) and Computational Chemistry

Employ KDM4-IN-3 as a reference compound in medicinal chemistry and computational studies. The availability of its high-resolution co-crystal structure with KDM4A (PDB 5F2S) provides a precise molecular blueprint for rational drug design, enabling the development of novel inhibitors with improved potency or selectivity profiles. This structural insight is a clear advantage over less-characterized inhibitors like ML324. [1]

Investigating Combined KDM4 and KDM5 Biology

Deploy KDM4-IN-3 in functional studies where dual inhibition of KDM4 and KDM5 subfamilies is desired. With potent activity against both KDM4B (IC50=83 nM) and KDM5B (IC50=12 nM), it serves as a superior tool for probing the interconnected roles of these enzymes in transcriptional regulation and disease, compared to a highly selective KDM4 probe like QC6352. [2]

Dose-Response and Partial Inhibition Studies

Utilize KDM4-IN-3 for experiments requiring a moderate potency inhibitor. Its biochemical IC50 of 83 nM for KDM4B provides a broader dynamic range for dose-response studies compared to the ultra-potent probe QC6352 (IC50=56 nM). This allows for more precise titration of enzymatic activity to investigate partial inhibition phenotypes and potential synergy with other therapeutic agents. [3]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for KDM4-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.